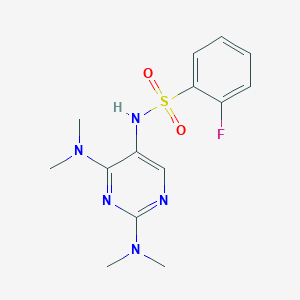

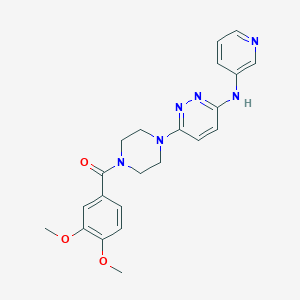

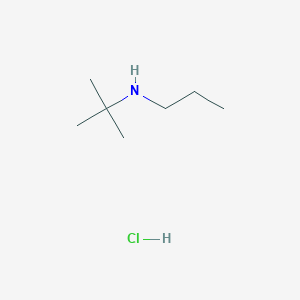

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For example, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . They contain multiple bonds, aromatic bonds, and six-membered rings .Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines are diverse and depend on the specific compound and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines depend on the specific compound. For example, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide has a molecular formula of C14H18N6O and a molecular weight of 286.339.Scientific Research Applications

Anti-Fibrotic Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide: has shown potential in the treatment of fibrotic diseases. Pyrimidine derivatives, including this compound, have been evaluated for their ability to inhibit the proliferation of hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis . These compounds may work by inhibiting collagen deposition and expression, suggesting a promising avenue for developing new anti-fibrotic drugs.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for creating libraries of novel heterocyclic compounds with potential biological activities . Its pyrimidine core is a privileged structure known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.

Industrial Uses

The pyrimidine derivatives are being explored for their anti-tubercular activities. They are designed and synthesized to evaluate their efficacy against Mycobacterium tuberculosis, with some derivatives showing significant activity . This indicates the potential of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide in the development of new anti-tubercular agents.

Environmental Applications

While specific environmental applications for this compound were not directly found, its structural analogs have been studied for their potential in reducing environmental pollutants. For instance, pyrimidine-based compounds have been investigated for their ability to inhibit nitric oxide production, which is a significant air pollutant .

Analytical Chemistry

In analytical chemistry, pyrimidine derivatives are utilized for their reactivity in various chemical reactions, which can be essential for developing analytical methods. The compound’s derivatives have been used in the synthesis of novel compounds with potential for use in analytical assays .

Material Science

The compound’s derivatives are also relevant in material science, where they can be used to develop new materials with specific properties. For example, pyrimidine derivatives have been used to synthesize novel compounds that could be used in the creation of new types of polymers or coatings .

Agriculture

Research into the agricultural applications of pyrimidine derivatives is ongoing. These compounds have the potential to be developed into pesticides or herbicides due to their biological activity. However, specific applications for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide in agriculture are yet to be fully explored .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2S/c1-19(2)13-11(9-16-14(17-13)20(3)4)18-23(21,22)12-8-6-5-7-10(12)15/h5-9,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRACWINFADOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2F)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2358792.png)

![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)